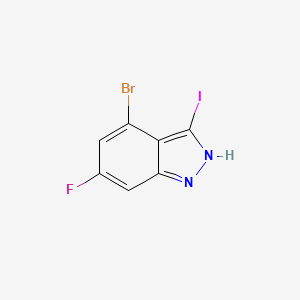

6-Bromo-3-iodo-1H-indazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

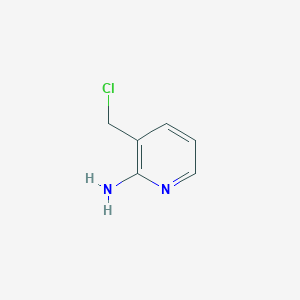

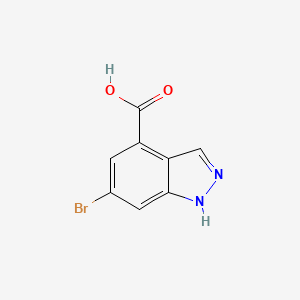

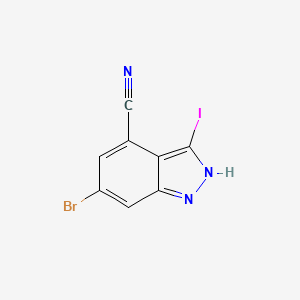

“6-Bromo-3-iodo-1H-indazole-4-carbonitrile” is a heterocyclic organic compound that contains an indazole ring, a carbonitrile group, and two halogens . The CAS number of this compound is 1000342-60-8 .

Molecular Structure Analysis

The molecular formula of “6-Bromo-3-iodo-1H-indazole-4-carbonitrile” is C8H3BrIN3 . The InChI code is 1S/C8H4BrIN2/c9-6-1-5(3-10)7-4-11-12-8(7)2-6/h1-2,4H, (H,11,12) .

Physical And Chemical Properties Analysis

The molecular weight of “6-Bromo-3-iodo-1H-indazole-4-carbonitrile” is 347.94 g/mol . It is a solid at room temperature . The compound should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Anticancer Applications

6-Bromo-3-iodo-1H-indazole-4-carbonitrile: and its derivatives have been extensively studied for their potential as anticancer agents. The compound’s ability to inhibit the viability of various human cancer cell lines, such as liver, breast, and leukemia, has been assessed using assays like the MTT reduction assay . These indazole derivatives can interfere with cancer cell proliferation and show promise as therapeutic agents against different types of cancer.

Antiangiogenic Properties

Indazole compounds, including 6-Bromo-3-iodo-1H-indazole-4-carbonitrile derivatives, have shown potential in inhibiting proangiogenic cytokines associated with tumor development . By targeting and inhibiting these cytokines, the compounds can prevent the formation of new blood vessels that supply nutrients to tumors, effectively starving and limiting their growth.

Antioxidant Activities

The antioxidant properties of indazole derivatives are noteworthy. They have been evaluated for their ability to scavenge various radicals, such as DPPH, hydroxyl, and superoxide radicals . These antioxidant activities are significant because they can protect cells from oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.

Anti-Inflammatory and Antibacterial Effects

Indazole compounds are known for their anti-inflammatory and antibacterial effects . These properties make them valuable in the development of new drugs that can treat inflammatory diseases and bacterial infections. The structural motif of indazole is present in several marketed drugs, highlighting its importance in medicinal chemistry.

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, particularly indazoles, is a significant application of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile . It can be used as a precursor in various synthetic approaches, including transition metal-catalyzed reactions and reductive cyclization reactions, to produce a wide variety of indazole compounds.

Respiratory Disease Treatment

Indazole derivatives have been employed as selective inhibitors of phosphoinositide 3-kinase δ, which is a promising target for the treatment of respiratory diseases . By inhibiting this kinase, indazole compounds can modulate the immune response and provide therapeutic benefits for respiratory conditions.

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting the compound in eyes, on skin, or on clothing .

Relevant Papers

One relevant paper is "Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents" . This paper discusses the synthesis of a series of novel indazole derivatives and their evaluation for anticancer, antiangiogenic, and antioxidant activities .

Mechanism of Action

Target of Action

Similar indazole derivatives have been evaluated for their anticancer, antiangiogenic, and antioxidant activities . These compounds have shown the ability to hinder the viability of various human cancer cell lines .

Mode of Action

It’s worth noting that indazole derivatives have been found to interact with proangiogenic cytokines associated with tumor development . This interaction can lead to the inhibition of these cytokines, thereby potentially reducing tumor growth .

Biochemical Pathways

Indazole derivatives have been found to exhibit antioxidant activities, suggesting they may interact with pathways involving reactive oxygen species .

Pharmacokinetics

The compound’s physical properties such as its density (24±01 g/cm3) and boiling point (4131±250 °C at 760 mmHg) have been reported . These properties could potentially impact the compound’s bioavailability.

Result of Action

Similar indazole derivatives have shown inhibitory activity on the viability of various human cancer cell lines . This suggests that 6-Bromo-3-iodo-1H-indazole-4-carbonitrile may also have potential anticancer effects.

Action Environment

It’s worth noting that the compound should be stored in sealed vessels, preferably refrigerated . This suggests that temperature and exposure to air could potentially affect the compound’s stability and efficacy.

properties

IUPAC Name |

6-bromo-3-iodo-2H-indazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrIN3/c9-5-1-4(3-11)7-6(2-5)12-13-8(7)10/h1-2H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDYXMYGJRVQEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrIN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646747 |

Source

|

| Record name | 6-Bromo-3-iodo-2H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-iodo-1H-indazole-4-carbonitrile | |

CAS RN |

1000342-60-8 |

Source

|

| Record name | 6-Bromo-3-iodo-2H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B1292541.png)